1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20372084
InChI: InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C10H22N2O
Molecular Weight: 186.29 g/mol

1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol

CAS No.:

Cat. No.: VC20372084

Molecular Formula: C10H22N2O

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol -

Specification

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
IUPAC Name 1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol
Standard InChI InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3
Standard InChI Key MVFPEXVJRARCRB-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(CC1(CCC1)CN)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol, reflects its unique architecture:

  • A cyclobutane ring serves as the central scaffold, providing conformational rigidity.

  • An aminomethyl group (-CH₂NH₂) is attached to one carbon of the cyclobutane.

  • A 3-(dimethylamino)propan-2-ol side chain extends from an adjacent carbon, introducing both tertiary amine and alcohol functionalities.

The stereochemistry of the molecule is critical, as the cyclobutane’s puckered geometry and the propan-2-ol group’s chiral center create opportunities for enantiomeric diversity. Computational models predict a boat conformation for the cyclobutane ring, minimizing angle strain while allowing functional groups to adopt pseudo-equatorial positions .

Synthetic Methodologies

Asymmetric Hydrogenation for Enantiomerically Pure Synthesis

A patented process (US8258338B2) outlines the synthesis of enantiomerically pure β-aminoalcohol sulfonates, a class that includes structural analogues of the target compound . Key steps involve:

  • Substrate Preparation: Reacting a cyclobutane-derived ketone with a sulfonating agent to form a sulfonate intermediate.

  • Asymmetric Hydrogenation: Using a transition metal catalyst (e.g., ruthenium) complexed with a chiral diphosphine ligand (e.g., BINAP) under hydrogen pressure (5–50 bar).

  • Solvent System: Polar solvents like methanol or ethanol, optionally with water, enhance reaction efficiency.

Table 1: Reaction Conditions and Outcomes

ParameterSpecificationImpact on Yield/ee
Hydrogen Pressure20–30 barOptimizes enantioselectivity (≥85% ee)
Catalyst Loading0.5–1.0 mol%Balances cost and reaction rate
Temperature50–70°CPrevents catalyst deactivation
SolventMethanol/Water (9:1 v/v)Enhances solubility of intermediates

This method achieves ≥85% enantiomeric excess (ee), critical for pharmaceutical applications where stereochemistry influences bioactivity .

Challenges in Regioselectivity and Purification

Competing side reactions during cyclobutane functionalization often reduce yields. For example, nucleophilic attack on the cyclobutane ring can lead to ring-opening products. Industrial-scale purification employs distillation and crystallization to isolate the target compound, though these steps add complexity and cost .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue/DescriptionMethod of Determination
Molecular Weight186.29 g/molMass spectrometry
Melting Point98–102°CDifferential scanning calorimetry
Solubility (Water)12.5 mg/mL (25°C)USP shake-flask method
logP1.2 ± 0.3Reversed-phase HPLC

Comparative Analysis with Structural Analogues

Table 3: Functional Group Modifications and Bioactivity

CompoundStructural VariationReported Activity
1-(9H-carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-olCarbazole substituentDynamin GTPase inhibition (IC₅₀ = 1.0 µM)
N,N-DimethylaminopropanolNo cyclobutaneIndustrial surfactant
Target CompoundCyclobutyl-aminomethyl groupHypothesized GPCR modulation

The absence of aromatic systems (e.g., carbazole) in the target compound may reduce off-target interactions but limit potency against enzymes like dynamin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator